

# role of amenable GLA mutations in migalastat therapy

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Core Role of Amenable GLA Mutations in **Migalastat** Therapy

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Fabry disease is an X-linked lysosomal storage disorder resulting from mutations in the GLA gene, which encodes the enzyme  $\alpha$ -galactosidase A ( $\alpha$ -Gal A).[1][2][3][4][5] This deficiency leads to the systemic accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids, causing progressive multi-organ damage.[1][2][3][6][7] **Migalastat**, an oral pharmacological chaperone, represents a precision medicine approach for Fabry disease treatment. It functions by selectively binding to and stabilizing specific mutant forms of the  $\alpha$ -Gal A enzyme, facilitating their proper trafficking to the lysosome and restoring catalytic activity. [1][5][8][9][10][11] This therapy is effective only for patients with "amenable" GLA mutations, which produce misfolded but catalytically competent enzyme variants. This guide provides a detailed overview of the molecular basis of **migalastat** amenability, the experimental protocols for its determination, and a summary of the quantitative clinical data supporting its efficacy.

## The Molecular Basis of Migalastat Action in Fabry Disease







Fabry disease pathogenesis stems from the inability of mutated  $\alpha$ -Gal A to be properly folded and trafficked from the endoplasmic reticulum (ER). The cell's quality control system identifies these misfolded proteins and targets them for premature degradation, leading to insufficient enzyme levels in the lysosome.[3][12]

**Migalastat** therapy is designed for a subset of patients whose GLA mutations are classified as "amenable." These are typically missense mutations that result in the production of an unstable  $\alpha$ -Gal A protein that, while misfolded, retains its potential for enzymatic activity.[1][6][9][13][14] In contrast, "non-amenable" mutations, such as large deletions, frameshift, or nonsense mutations, often lead to the complete absence of the enzyme or produce a truncated, non-functional protein that a chaperone cannot rescue.[1][6][13] It is estimated that 35% to 50% of individuals with Fabry disease carry amenable mutations.[1][15][16]

The therapeutic mechanism involves **migalastat**, a small molecule analogue of the terminal galactose of Gb3, binding to the active site of the misfolded  $\alpha$ -Gal A in the ER. This binding stabilizes the enzyme's conformation, allowing it to bypass the ER's quality control and traffic through the Golgi apparatus to the lysosomes.[4][8][9] Within the acidic environment and high substrate concentrations of the lysosome, **migalastat** dissociates from the enzyme.[4][8][9] This releases the now correctly localized and functional  $\alpha$ -Gal A to catabolize the accumulated Gb3.[8]





Click to download full resolution via product page

**Caption:** Cellular mechanism of **migalastat** action on amenable  $\alpha$ -Gal A mutants.

### **Experimental Protocol: The Amenability Assay**

The determination of whether a specific GLA mutation is amenable to **migalastat** is performed using a validated, Good Laboratory Practice (GLP) compliant in vitro assay based in Human



Embryonic Kidney 293 (HEK-293) cells.[12][13][17][18][19][20] This assay serves as the gold standard for patient selection.[19]

## **Detailed Methodology**

- Cell Culture and Transfection: HEK-293 cells are cultured under standard conditions. They
  are then transiently transfected with a DNA plasmid vector containing the specific GLA gene
  variant to be tested. A vector containing the wild-type (WT) GLA gene is used as a positive
  control.
- **Migalastat** Incubation: Following transfection, the cells are incubated in a culture medium containing 10 μM of **migalastat**.[13][19][20][21] This concentration approximates the mean maximum plasma concentration observed in patients.[8] A parallel set of transfected cells is incubated without **migalastat** to establish a baseline enzyme activity for each mutant.
- Cell Lysis and Homogenization: After the incubation period (typically 48-72 hours), the cells are harvested and washed to remove any extracellular **migalastat**. The cells are then lysed to release their intracellular contents, including the α-Gal A enzyme.
- Enzyme Activity Measurement: The α-Gal A activity in the cell lysate is quantified using a fluorometric assay. This involves adding a synthetic substrate (e.g., 4-methylumbelliferyl-α-D-galactopyranoside) that releases a fluorescent product upon cleavage by α-Gal A. The rate of fluorescence increase is directly proportional to the enzyme's activity.
- Data Analysis and Amenability Criteria: To be classified as amenable, the mutant α-Gal A must meet two stringent criteria in the presence of 10 μM migalastat: [10][13][18][19][20][21]
  - Relative Criterion: At least a 1.2-fold increase in enzyme activity compared to its own baseline (activity without migalastat).
  - $\circ$  Absolute Criterion: An absolute enzyme activity level equal to or greater than 3% of the activity of wild-type  $\alpha$ -Gal A.





Click to download full resolution via product page

Caption: Experimental workflow for the GLP-HEK amenability assay.



### **Quantitative Efficacy Data from Clinical Trials**

The clinical utility of **migalastat** in patients with amenable mutations has been established through pivotal Phase 3 clinical trials: FACETS (in ERT-naïve patients) and ATTRACT (in ERT-experienced patients).[2][10][12][22][23]

#### In Vitro Amenability of Classic Phenotype Variants

The amenability assay demonstrates a significant increase in enzyme activity for mutations associated with the classic, more severe form of Fabry disease.

| GLA Variant Subgroup                                              | Mean Absolute Increase in α-Gal A Activity (% of WT) | Mean Fold-Increase Above<br>Baseline |
|-------------------------------------------------------------------|------------------------------------------------------|--------------------------------------|
| Classic Phenotype Variants (n=14)                                 | 24.8%                                                | 8.2-fold                             |
| All Other Amenable Variants                                       | 24.5%                                                | 6.8-fold                             |
| Data sourced from Hughes et al., Genetics in Medicine (2019).[21] |                                                      |                                      |

#### **Efficacy in ERT-Naïve Patients (FACETS Study)**

The FACETS trial demonstrated that **migalastat** significantly reduces disease substrate in patients with amenable mutations who had not previously received enzyme replacement therapy (ERT).



| Endpoint (at 6 months)                                      | Migalastat<br>(Amenable<br>Mutations) | Placebo               | Key Finding                                                                |
|-------------------------------------------------------------|---------------------------------------|-----------------------|----------------------------------------------------------------------------|
| Reduction in Kidney GL-3 Inclusions                         | Significant Reduction (-0.8)          | Increase (+0.3)       | Migalastat effectively<br>cleared substrate from<br>renal capillaries.[24] |
| Plasma Lyso-Gb3<br>Levels                                   | Significant Reduction                 | No significant change | Demonstrates a systemic biochemical response to treatment. [10]            |
| Annualized Change in eGFR (at 24 months)                    | -0.3 mL/min/1.73 m <sup>2</sup>       | N/A                   | Renal function<br>remained stable over<br>the long term.[2][24]            |
| Change in Left Ventricular Mass Index (LVMi) (at 24 months) | -16.7 g/m²                            | N/A                   | Indicates a reduction in cardiac hypertrophy.[2][24]                       |
| Mean inclusions per peritubular capillary (PTC).            |                                       |                       |                                                                            |

### **Efficacy in ERT-Experienced Patients (ATTRACT Study)**

The ATTRACT study showed that switching from ERT to oral **migalastat** maintained renal stability and provided superior cardiac benefits in patients with amenable mutations.



| Endpoint (at 18 months)      | Migalastat Group                     | ERT Group                  | Key Finding                                                                                                         |
|------------------------------|--------------------------------------|----------------------------|---------------------------------------------------------------------------------------------------------------------|
| Annualized Change in eGFR    | Comparable Stability                 | Comparable Stability       | Migalastat was non-<br>inferior to ERT in<br>maintaining renal<br>function.[22][25]                                 |
| Change in LVMi               | -6.6 g/m² (Significant<br>Reduction) | No significant change      | Migalastat demonstrated a significant advantage over ERT in reducing cardiac mass.[22][25]                          |
| Plasma Lyso-Gb3<br>Levels    | Remained Low and<br>Stable           | Remained Low and<br>Stable | Biochemical control<br>was maintained after<br>switching to<br>migalastat.[25]                                      |
| Composite Clinical<br>Events | 29% of patients                      | 44% of patients            | A numerically lower percentage of patients on migalastat experienced renal, cardiac, or cerebrovascular events.[25] |

#### Conclusion

Migalastat therapy is a paradigm of precision medicine, offering a targeted oral treatment for Fabry disease. Its efficacy is entirely dependent on the patient's underlying GLA mutation being "amenable" to pharmacological chaperoning. The robust, GLP-validated HEK cell-based assay provides a reliable method for identifying suitable candidates by quantifying the mutant enzyme's response to migalastat against strict criteria. Clinical data from both ERT-naïve and ERT-experienced cohorts confirm that for patients with amenable mutations, migalastat effectively reduces disease substrate, maintains renal function, and reduces cardiac hypertrophy. This technical framework underscores the critical importance of genetic testing



and the in vitro amenability assay in the clinical management of Fabry disease and the successful application of chaperone therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. fabrydiseasenews.com [fabrydiseasenews.com]
- 2. fabrydiseasenews.com [fabrydiseasenews.com]
- 3. Pharmacological chaperone therapy for Fabry disease PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chaperone Therapy in Fabry Disease PMC [pmc.ncbi.nlm.nih.gov]
- 5. fabrydiseasenews.com [fabrydiseasenews.com]
- 6. drugs.com [drugs.com]
- 7. Journal of Medical Genetics Publishes Pivotal Phase 3 ATTRACT Study of Migalastat for Patients with Fabry Disease | Amicus Therapeutics [ir.amicusrx.com]
- 8. About Galafold Galafold [galafold.co.uk]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Migalastat: A Review in Fabry Disease PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. In Vitro and In Vivo Amenability to Migalastat in Fabry Disease PMC [pmc.ncbi.nlm.nih.gov]
- 13. Summary of GLA Mutational Assay Clinical Review Report: Migalastat (Galafold) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. S-EPMC6647464 Migalastat: A Review in Fabry Disease. OmicsDI [omicsdi.org]
- 15. fabrydiseasenews.com [fabrydiseasenews.com]
- 16. Switch from enzyme replacement therapy to oral chaperone migalastat for treating fabry disease: real-life data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]



- 18. mdpi.com [mdpi.com]
- 19. The migalastat GLP-HEK assay is the gold standard for determining amenability in patients with Fabry disease PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Efficacy of the pharmacologic chaperone migalastat in a subset of male patients with the classic phenotype of Fabry disease and migalastat-amenable variants: data from the phase 3 randomized, multicenter, double-blind clinical trial and extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Long-term efficacy and safety of migalastat treatment in Fabry disease: 30-month results from the open-label extension of the randomized, phase 3 ATTRACT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Results Clinical Review Report: Migalastat (Galafold) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. uniprot.org [uniprot.org]
- To cite this document: BenchChem. [role of amenable GLA mutations in migalastat therapy].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676587#role-of-amenable-gla-mutations-in-migalastat-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com